molecular formula C13H14F3NO2S B2924148 1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane CAS No. 2320503-10-2

1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane

Cat. No.: B2924148
CAS No.: 2320503-10-2
M. Wt: 305.32
InChI Key: FZKNUKHBTLTOOG-UHFFFAOYSA-N
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Description

1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a unique spiro[2.5]octane core, a bridged bicyclic system that introduces significant three-dimensional complexity and stereochemical definition to molecular architectures. The 1,1-difluoro motif on the cyclopropane ring can profoundly influence a molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable tool for optimizing the physicochemical profile of lead compounds. Furthermore, the 2-fluorophenylsulfonyl group acts as a versatile handle, typically serving as a potential pharmacophore that can engage in key binding interactions with biological targets, such as enzymes in the protease family. Researchers can leverage this multifunctional reagent in the synthesis of targeted protein degraders (PROTACs), as a scaffold for fragment-based drug discovery, or in the development of covalent inhibitor libraries. Its primary value lies in enabling the exploration of novel chemical space and contributing to the development of next-generation therapeutics, particularly in oncology and central nervous system disorders. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-difluoro-6-(2-fluorophenyl)sulfonyl-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2S/c14-10-3-1-2-4-11(10)20(18,19)17-7-5-12(6-8-17)9-13(12,15)16/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKNUKHBTLTOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common approach includes the reaction of a suitable azaspiro compound with a fluorinating agent and a sulfonylating reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Additionally, purification techniques like crystallization, distillation, or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as fluorinated polymers or surfactants.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms and sulfonyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoro-6-azaspiro[2.5]octane: Lacks the sulfonyl group, which affects its reactivity and applications.

    6-((2-Fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane: Does not contain fluorine atoms, leading to different chemical properties.

    1,1-Difluoro-6-azaspiro[2.5]octane-6-sulfone:

Uniqueness

1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane is unique due to the presence of both fluorine and sulfonyl functional groups in a spirocyclic structure. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications in various fields of research.

Biological Activity

1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of spirocyclic compounds characterized by a unique structural framework that includes a difluoromethyl group and a sulfonyl moiety. Its molecular formula is C11H10F2N2O2SC_{11}H_{10}F_2N_2O_2S, with a molecular weight of approximately 274.27 g/mol.

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential as a therapeutic agent. Key areas of biological activity include:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes, which may play a crucial role in various metabolic pathways.
  • Antimicrobial Properties : Preliminary assays suggest that the compound exhibits antimicrobial activity against certain bacterial strains.
  • Antitumor Activity : Initial findings indicate that this compound may possess antitumor properties, warranting further investigation into its efficacy against cancer cells.

The mechanism by which this compound exerts its biological effects is largely attributed to its interactions with molecular targets such as proteins and enzymes. The difluoromethyl group acts as an electrophile, facilitating participation in biochemical reactions, while the sulfonyl group enhances binding affinity to various targets.

Research Findings

Recent research has focused on the binding affinities and biological interactions of this compound with various targets:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotential inhibitor for specific enzymes
AntimicrobialExhibits activity against certain bacterial strains
AntitumorInitial evidence of antitumor effects

Case Studies

  • Antimicrobial Activity Study : A study conducted on the antimicrobial properties revealed that this compound showed significant inhibition against Gram-positive bacteria, indicating its potential use as an antibacterial agent.
  • Enzyme Interaction Analysis : Binding assays demonstrated that the compound interacts effectively with target enzymes involved in metabolic pathways, suggesting possible applications in drug development aimed at modulating these pathways.
  • Antitumor Efficacy : In vitro studies on cancer cell lines have shown promising results, with the compound exhibiting cytotoxic effects at micromolar concentrations. Further investigations are needed to elucidate its mechanism and optimize its therapeutic potential.

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